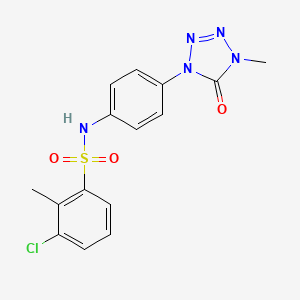

3-chloro-2-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O3S/c1-10-13(16)4-3-5-14(10)25(23,24)17-11-6-8-12(9-7-11)21-15(22)20(2)18-19-21/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYMXQNHFWBHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate precursors such as nitriles or azides under acidic or basic conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be the tetrazole derivative.

Chlorination and Methylation: The chlorination of the aromatic ring can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride. Methylation can be performed using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of the electron-withdrawing sulfonamide and chloro groups.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized tetrazole derivatives.

Reduction: Reduced forms of the tetrazole ring or the aromatic system.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, compounds containing sulfonamide and tetrazole groups are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. The specific structure of 3-chloro-2-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide may offer unique interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to harsh conditions.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors through binding interactions facilitated by the sulfonamide and tetrazole groups. These interactions could disrupt normal biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs are benzenesulfonamide derivatives with heterocyclic substituents. Below is a detailed comparison with a representative example from the literature:

N-((4-Allyl-5-[(4-Fluorobenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl)Methyl)-4-Chlorobenzenesulfonamide

- CAS Number : 338422-28-9

- Molecular Formula : C₁₉H₁₈ClFN₄O₂S₂

- Molar Mass : 452.95 g/mol

- Key Structural Differences: Heterocyclic Core: The analog contains a 1,2,4-triazole ring substituted with a 4-fluorobenzylthio group and an allyl group, whereas the target compound has a tetrazole ring with a 4-methyl-5-oxo group. Sulfonamide Linkage: Both compounds share a 4-chlorobenzenesulfonamide backbone, suggesting similar electronic profiles for the sulfonamide pharmacophore .

Comparative Data Table

| Property | Target Compound | Analog (CAS 338422-28-9) |

|---|---|---|

| Core Heterocycle | 4-Methyl-5-oxo-tetrazole | 1,2,4-Triazole |

| Substituents | 3-Chloro-2-methylbenzene; 5-oxo-tetrazole | 4-Fluorobenzylthio; allyl |

| Molecular Formula | C₁₅H₁₃ClN₄O₃S (estimated*) | C₁₉H₁₈ClFN₄O₂S₂ |

| Molar Mass (g/mol) | ~376.8 (estimated*) | 452.95 |

| Polar Functional Groups | Sulfonamide, tetrazole oxo | Sulfonamide, thioether, triazole |

| Potential Applications | Enzyme inhibition (e.g., carbonic anhydrase), antimicrobial agents | Kinase inhibition, anticancer candidates |

Research Findings and Functional Implications

- Tetrazole vs. Triazole : The tetrazole ring in the target compound offers higher metabolic stability compared to triazoles, which are prone to oxidation. However, triazoles (as in the analog) may exhibit stronger π-π stacking interactions due to their planar structure .

- In contrast, the target compound’s 5-oxo-tetrazole group increases hydrophilicity, which may improve aqueous solubility but reduce cell penetration.

- Sulfonamide Pharmacophore : Both compounds retain the sulfonamide group, a common motif in drugs targeting carbonic anhydrases or tyrosine kinases. The chlorine atom in the benzene ring likely enhances binding affinity through hydrophobic interactions .

Biological Activity

The compound 3-chloro-2-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C₁₅H₁₄ClN₃O₂S

- Molecular Weight : 335.81 g/mol

Structural Characteristics

The compound features a sulfonamide group, a chloro substituent, and a tetrazole moiety, which are known to influence biological activity significantly.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The presence of the tetrazole ring enhances the antimicrobial spectrum of the compound. Studies have shown that similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.

Antitumor Activity

Recent investigations into sulfonamide compounds have revealed their potential as anticancer agents. The incorporation of the tetrazole ring has been linked to increased cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating significant antitumor potential.

The proposed mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those with tetrazole rings. The results indicated a marked reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Cytotoxicity Assays : In vitro assays on several cancer cell lines (e.g., HeLa, MCF-7) showed that the compound exhibited IC50 values ranging from 5 to 20 µM, comparable to established chemotherapeutics.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.